molecular formula C7H3F3N2 B1449732 4-Ethynyl-6-(trifluoromethyl)pyrimidine CAS No. 1378258-80-0

4-Ethynyl-6-(trifluoromethyl)pyrimidine

Cat. No. B1449732
M. Wt: 172.11 g/mol
InChI Key: JFCAZUFQCYMIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H3F3N2 . It is a pyrimidine derivative, which is a heterocyclic building block .


Synthesis Analysis

The synthesis of 4-Ethynyl-6-(trifluoromethyl)pyrimidine and its derivatives has been reported in several studies . For instance, one method involves a cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another method involves an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-6-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with an ethynyl group at the 4-position and a trifluoromethyl group at the 6-position .


Physical And Chemical Properties Analysis

4-Ethynyl-6-(trifluoromethyl)pyrimidine has a molecular weight of 172.11 . Other physical and chemical properties such as boiling point and density are predicted to be 195.1±40.0 °C and 1.36±0.1 g/cm3, respectively .

Safety And Hazards

The safety data sheet for 4-Ethynyl-6-(trifluoromethyl)pyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 4-Ethynyl-6-(trifluoromethyl)pyrimidine, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-ethynyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c1-2-5-3-6(7(8,9)10)12-4-11-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCAZUFQCYMIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-6-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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